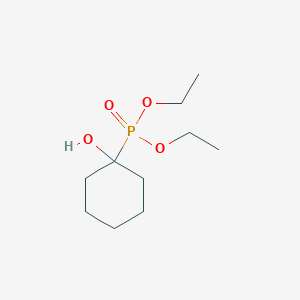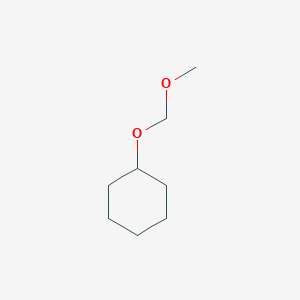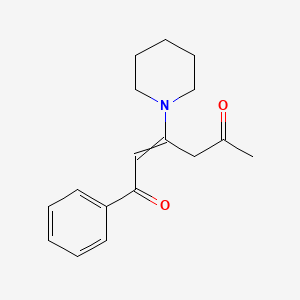![molecular formula C8H7N3 B14669862 6H-Pyrimido[5,4-B]azepine CAS No. 51058-98-1](/img/structure/B14669862.png)
6H-Pyrimido[5,4-B]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrimido[5,4-B]azepine is a heterocyclic compound that belongs to the class of fused pyrimidines. This compound is characterized by a seven-membered azepine ring fused to a pyrimidine ring. It has garnered significant interest due to its potential biological and medicinal applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrimido[5,4-B]azepine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-aminopyrimidine aldehydes or ketones with suitable reagents to form the fused pyrimidine structure . Another approach involves the ring expansion of smaller heterocyclic compounds under thermal, photochemical, or microwave irradiation conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6H-Pyrimido[5,4-B]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6H-Pyrimido[5,4-B]azepine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Azepine: Another seven-membered heterocyclic compound with similar structural features.
Benzazepine: Contains a benzene ring fused to an azepine ring, exhibiting different biological activities.
Pyrrolopyrazine: A fused heterocyclic compound with a pyrrole and pyrazine ring, known for its antimicrobial properties.
Uniqueness: 6H-Pyrimido[5,4-B]azepine is unique due to its specific fused pyrimidine-azepine structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51058-98-1 |
|---|---|
Formule moléculaire |
C8H7N3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
6H-pyrimido[5,4-b]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-8-5-9-6-11-7(8)3-1/h1-3,5-6H,4H2 |
Clé InChI |
WMWOKQDQUCUSTK-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C2C(=N1)C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


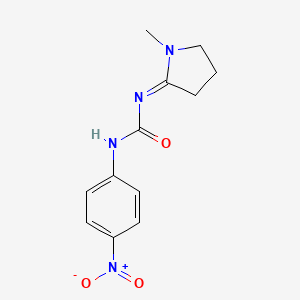
![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
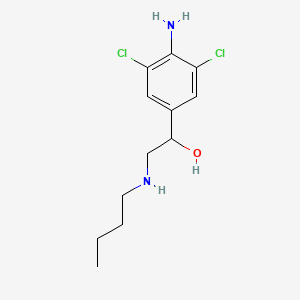
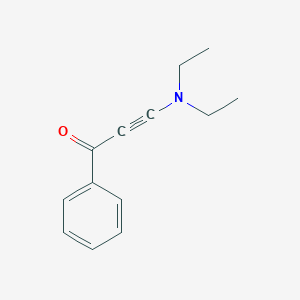
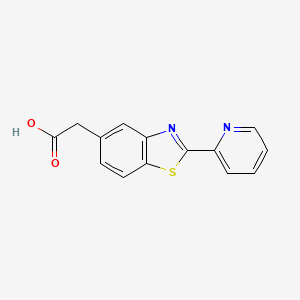
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
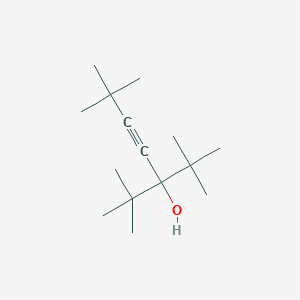
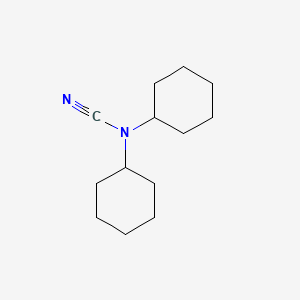
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
